molecular formula C9H5BrO2S B3352657 6-Bromo-4-hydroxy-chromene-2-thione CAS No. 503469-18-9

6-Bromo-4-hydroxy-chromene-2-thione

Cat. No.: B3352657
CAS No.: 503469-18-9
M. Wt: 257.11 g/mol
InChI Key: ZDGSMYLAKSUWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxy-chromene-2-thione is a synthetic chromene derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. The chromene scaffold is recognized as a privileged structure in drug discovery due to its prevalence in numerous biologically active natural products and synthetic molecules . Chromene and its derivatives, including thione analogues, exhibit a wide spectrum of pharmacological activities, such as anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant effects . The specific substitution pattern on this compound—featuring a bromo atom and a thione group—makes it a particularly valuable building block for constructing more complex heterocyclic systems and for probing structure-activity relationships. In research applications, this compound is primarily investigated as a key precursor in the design and synthesis of novel bioactive molecules. Its structure allows for further functionalization, enabling researchers to develop potential therapeutic agents targeting various diseases . Chromene-based compounds have demonstrated significant promise in anticancer drug development, with some derivatives, such as Crolibulin™, advancing to clinical trials . The bromo substituent offers a handle for metal-catalyzed cross-coupling reactions, while the thione group can be utilized to generate various thiazole and thiazolidinone derivatives, which are important heterocycles in medicinal chemistry . Key Research Applications: • Pharmaceutical Intermediates: Serves as a crucial building block for the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents . • Material Science: Chromene derivatives are explored for their unique electronic properties in the development of advanced materials, such as organic light-emitting diodes (OLEDs) . • Chemical Biology: Used as a probe to elucidate biological pathways and identify new therapeutic targets . Safety Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human use.

Properties

IUPAC Name

6-bromo-2-sulfanylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(11)4-9(13)12-8/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGSMYLAKSUWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470176
Record name 6-bromo-4-hydroxy-chromene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503469-18-9
Record name 6-bromo-4-hydroxy-chromene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-chromene-2-thione typically involves the reaction of 4-hydroxy-2H-chromene-2-thione with bromine. The reaction is carried out in an organic solvent such as acetic acid or toluene, under controlled temperature conditions. The bromination process introduces the bromine atom at the 6th position of the chromene ring .

Industrial Production Methods

Industrial production of 6-Bromo-4-hydroxy-chromene-2-thione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-chromene-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

6-Bromo-4-hydroxy-chromene-2-thione is a heterocyclic compound belonging to the chromene family, characterized by its diverse biological activities. Its unique structure allows for various chemical transformations, making it a valuable compound in scientific research across multiple disciplines, including chemistry, biology, and medicine.

Chemistry

6-Bromo-4-hydroxy-chromene-2-thione serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of new materials and compounds with tailored properties.

Biology

The compound has been studied for its potential antimicrobial and anticancer properties . Research indicates that it may inhibit specific enzymes or interfere with cellular pathways, contributing to its biological effects. For example, studies have shown that derivatives of this compound can bind to antiapoptotic proteins like Bcl-2, which are often overexpressed in cancer cells, suggesting its potential as an anticancer agent .

Medicine

In medicinal chemistry, 6-Bromo-4-hydroxy-chromene-2-thione is investigated for developing new therapeutic agents. Its derivatives have shown promise in treating various conditions, including cancer and neurodegenerative diseases. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug development .

Anticancer Activity

A study evaluating structure-activity relationships (SAR) found that analogues of 6-Bromo-4-hydroxy-chromene-2-thione exhibited significant binding affinity to antiapoptotic Bcl-2 proteins. The most active compounds demonstrated increased cytotoxicity against cancer cell lines, indicating their potential use in combination therapies for cancers with Bcl-2 overexpression .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of chromene derivatives, including 6-Bromo-4-hydroxy-chromene-2-thione. These compounds have shown effectiveness against various bacterial strains, suggesting their utility as antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-chromene-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA gyrase, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 6-Bromo-4-hydroxy-chromene-2-thione and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Key Properties
6-Bromo-4-hydroxy-chromene-2-thione C₉H₅BrO₂S 273.11 g/mol Br (C6), -OH (C4), =S (C2) Thione, Hydroxyl High polarity, potential H-bonding
6-Bromo-2-m-tolyl-4H-chromen-4-one C₁₆H₁₁BrO₂ 315.16 g/mol Br (C6), -C₆H₄CH₃ (C2) Ketone (C4), Aryl Lipophilic, planar structure
3-Bromo-4-phenyl-2H-chromene C₁₅H₁₁BrO 287.15 g/mol Br (C3), -C₆H₅ (C4) Ether (O), Aryl Extended conjugation, crystalline

Key Observations :

  • Thione vs.
  • Substituent Position : Bromine at position 6 (target compound) vs. position 3 (3-Bromo-4-phenyl-2H-chromene) alters electronic conjugation. Position 6 bromine may reduce steric hindrance, favoring planar molecular configurations .
  • Hydroxyl Group: The -OH group at position 4 in the target compound improves solubility in polar solvents relative to non-hydroxylated analogs like 3-Bromo-4-phenyl-2H-chromene .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4-hydroxy-chromene-2-thione, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules (e.g., hydroxy-chromenones) followed by bromination. For example, bromine in dimethylformamide (DMF) under controlled temperatures (80–100°C) is often used to introduce the bromine atom at the 6th position. Solvent choice (e.g., N,N-diethylaniline) and stoichiometric ratios of brominating agents significantly impact yield . Optimization requires monitoring reaction kinetics via HPLC or TLC to avoid over-bromination.

Q. How is 6-Bromo-4-hydroxy-chromene-2-thione characterized structurally, and what analytical techniques are essential for validation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, with SHELX software commonly used for refinement . Complementary techniques include NMR (¹H/¹³C, HSQC for connectivity), FT-IR (to confirm thione C=S stretch ~1200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. PubChem provides reference InChI keys and spectral data for cross-verification .

Q. What biological activities have been reported for 6-Bromo-4-hydroxy-chromene-2-thione, and what are the hypothesized mechanisms?

  • Methodological Answer : Preliminary studies suggest anticancer and antimicrobial properties, likely mediated by halogen bonding between the bromine atom and biomolecular targets (e.g., enzyme active sites). In vitro assays using MTT or resazurin-based viability tests are standard, with IC₅₀ values compared against controls. Target identification often employs molecular docking against protein databases (PDB) and validation via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How do substituents (e.g., bromine vs. chlorine) at the 6th position influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Bromine’s larger atomic radius enhances halogen bonding strength compared to chlorine, increasing binding affinity to hydrophobic protein pockets. Reactivity differences are quantified via Hammett constants (σ) in substitution reactions. Comparative studies using 6-Cl/6-F analogs in kinetic assays (e.g., SNAr reactions with thiols) reveal bromine’s superior leaving-group potential .

Q. What challenges arise in crystallizing 6-Bromo-4-hydroxy-chromene-2-thione, and how are anisotropic displacement parameters managed during refinement?

  • Methodological Answer : Crystallization often requires slow evaporation from DMSO/EtOH mixtures. Challenges include twinning due to planar chromene-thione stacking. SHELXL refinement incorporates restraints for anisotropic displacement parameters (ADPs) of the bromine atom, which exhibits high thermal motion. R-factor convergence below 0.05 and validation via CheckCIF/PLATON ensure structural reliability .

Q. How can structure-activity relationship (SAR) studies be designed to explore the thione moiety’s role in biological activity?

  • Methodological Answer : SAR studies involve synthesizing derivatives (e.g., replacing thione with ketone or imine groups) and testing against isogenic cell lines. Dose-response curves and computational models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. Thione-specific interactions (e.g., metal chelation) are probed via UV-Vis titration with Fe³⁺/Cu²⁺ .

Q. What statistical approaches resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer : Meta-analysis using random-effects models accounts for inter-study variability (e.g., cell line heterogeneity, assay protocols). Sensitivity analysis identifies outliers, while Bayesian hierarchical models quantify uncertainty. Reproducibility is improved by standardizing protocols (e.g., ATP-based luminescence vs. resazurin) and reporting MIAME-compliant metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-hydroxy-chromene-2-thione
Reactant of Route 2
6-Bromo-4-hydroxy-chromene-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.